Home > Products > Building Blocks P19608 > 5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl
5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl - 58859-82-8

5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl

Catalog Number: EVT-1722820
CAS Number: 58859-82-8
Molecular Formula: C13H18ClN3O
Molecular Weight: 267.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: BMS-536924 is a benzimidazole derivative and a first-generation insulin-like growth factor-1 receptor (IGF-1R) inhibitor. While demonstrating in vivo antitumor activity, it exhibits potent CYP3A4 inhibition, CYP3A4 induction via PXR transactivation, poor aqueous solubility, and high plasma protein binding [].

4-(1-(2-(4-((2-(4-Chloro-1H-pyrazol-1-yl)ethyl)amino)-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-1H-benzo[d]imidazol-6-yl)piperidin-4-yl)piperazine-1-carboxylate (BMS-665351)

Compound Description: BMS-665351 is another IGF-1R inhibitor derived from structural modifications of BMS-536924. This compound successfully eliminates PXR activity while retaining IGF-1R inhibition. Interestingly, it still significantly induces CYP3A4 expression in human primary hepatocytes (HPHs) through a novel, non-classical constitutive androstane receptor (CAR)-related pathway [].

(E)-4-Fluoro-N-(6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1S,4S)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzamide (Compound 1)

Compound Description: This compound is a potent and selective anaplastic lymphoma kinase (ALK) inhibitor. It shows potential as a cancer treatment but undergoes mouse-specific enzymatic hydrolysis in plasma, resulting in a primary amine metabolite (M1) []. This metabolic instability leads to high clearance and a short half-life in mice.

(R)-(+)-[2,3-Dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo-[1,2,3-d,e]-1,4-benzoxazin-6-yl]-1-naphthalenyl-methanone (WIN55212-2)

Compound Description: WIN55212-2 acts as a potent agonist for both CB1 and CB2 cannabinoid receptors [, ]. It has been shown to disrupt working memory in mice, an effect that is mediated through CB1 receptors [].

N-[(1S)-Endo-1,3,3,-trimethylbicyclo[2.2.1]heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide (SR144528)

Compound Description: SR144528 acts as a selective antagonist for the CB2 cannabinoid receptor []. Its inclusion, despite structural dissimilarity to 5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl, stems from its targeted action on cannabinoid receptors.

N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4-yl]-acrylamide (JNJ-5207787)

Compound Description: JNJ-5207787 is a selective antagonist for the neuropeptide Y Y2 receptor (Y2) []. It effectively inhibits the binding of peptide YY (PYY) to both human and rat Y2 receptors []. This compound exhibits high selectivity for Y2 receptors, demonstrating a 100-fold selectivity over human Y1, Y4, and Y5 receptors in radioligand binding studies [].

Overview

5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride is a compound of significant interest in biochemical research due to its diverse interactions with biological systems. Its molecular formula is C13H18ClN3O\text{C}_{13}\text{H}_{18}\text{ClN}_{3}\text{O} with a molecular weight of 267.75 g/mol. This compound is characterized by its hydrochloride salt form, which enhances its solubility and stability in various solvents, making it suitable for laboratory applications.

Source and Classification

This compound can be sourced from chemical suppliers and is classified under the category of benzimidazole derivatives. Benzimidazoles are known for their pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The specific structural features of 5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride contribute to its unique biochemical properties .

Synthesis Analysis

The synthesis of 5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride typically involves several key steps:

  1. Starting Material Preparation: The synthesis often begins with the deprotonation of 1,3-dihydro-2H-benzo[d]imidazol-2-one using sodium hydride.
  2. Formation of Intermediates: This intermediate reacts with various alkylating agents or piperidine derivatives to form the desired product. For instance, coupling reactions using activating agents like hydroxybenzotriazole and N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate are commonly employed .
  3. Final Steps: The final compound is usually isolated through crystallization or chromatography techniques, ensuring high purity levels suitable for research applications .
Molecular Structure Analysis

Structure

The molecular structure of 5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride features a benzimidazole core substituted with a piperidine ring and a methyl group. Key structural data includes:

  • InChI: InChI=1S/C13H17N3O.ClH/c1-9-2-3-12-11(8-9)15-13(17)16(12)10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3,(H,15,17);1H
  • SMILES: CC1=CC2=C(C=C1)N(C(=O)N2)C3CCNCC3.Cl

These notations provide a detailed description of the compound's connectivity and stereochemistry.

Data

The compound has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming its structure and purity .

Chemical Reactions Analysis

5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride can participate in several chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The piperidine nitrogen can act as a nucleophile in reactions with electrophiles.
  2. Enzymatic Interactions: The compound has been shown to interact with various enzymes, particularly oxidoreductases, influencing metabolic pathways in organisms like Escherichia coli and Candida albicans .
  3. Binding Studies: Research indicates that it can bind to specific active sites on enzymes, inhibiting their activity and altering metabolic fluxes within cells .
Mechanism of Action

The mechanism of action for 5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride primarily involves:

  1. Enzyme Inhibition: The compound binds to the active sites of target enzymes, preventing substrate access and leading to decreased enzymatic activity.
  2. Modulation of Cellular Pathways: It influences gene expression related to oxidative stress responses and other metabolic pathways by interacting with cellular signaling mechanisms .

This dual action highlights its potential as a biochemical modulator.

Physical and Chemical Properties Analysis

Physical Properties

5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride is typically presented as a white to off-white solid. Its melting point ranges around 181–183 °C, indicating good thermal stability for laboratory handling.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in water due to the presence of the hydrochloride group.
  • Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases which may affect its structure.

These properties make it suitable for various experimental conditions .

Applications

5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride has several scientific applications:

  1. Research Tool: Utilized in studies investigating enzyme inhibition and cellular signaling pathways.
  2. Potential Therapeutic Agent: Its interactions with biological systems suggest potential applications in drug development targeting oxidative stress-related diseases.
  3. Corrosion Inhibitor: Emerging studies indicate its effectiveness as a corrosion inhibitor in various industrial applications .

The versatility of this compound underscores its significance in both academic research and practical applications within the chemical and pharmaceutical industries.

Synthetic Methodologies for Benzimidazolone-Piperidine Hybrid Scaffolds

Rational Drug Design Strategies for Privileged Structure Hybridization

The strategic hybridization of privileged medicinal scaffolds represents a cornerstone in modern drug discovery, enabling researchers to leverage known pharmacophoric elements for enhanced biological activity. The compound 5-methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl exemplifies this approach through the deliberate fusion of two biologically validated structural motifs: the benzimidazolone core and the piperidine moiety. This hybrid architecture creates a versatile molecular platform capable of interacting with diverse biological targets, particularly within the central nervous system and inflammatory pathways [1] [3].

The benzimidazolone pharmacophore contributes significant hydrogen-bonding capabilities through its carbonyl group and N-H functionality, facilitating interactions with key residues in target proteins. This scaffold also offers multiple sites for strategic substitution, allowing medicinal chemists to fine-tune electronic properties, lipophilicity, and steric characteristics. Concurrently, the piperidin-4-yl substituent introduces a basic nitrogen atom (pKa ≈ 7.5-8.5) that exists predominantly in protonated form under physiological conditions, enhancing water solubility when converted to hydrochloride salt and enabling ionic interactions with biological targets [1]. The piperidine ring's conformational flexibility permits optimal positioning for receptor binding, while its stereochemistry influences chiral recognition at asymmetric binding sites [1] [3].

Table 1: Key Physicochemical Properties of 5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl

PropertyValue/RangeSignificance in Drug Design
Molecular FormulaC₁₃H₁₈ClN₃OBalanced molecular weight (267.75 g/mol) within Lipinski's Rule of Five parameters
LogP2.1-2.8Optimal lipophilicity for membrane permeability
pKa (piperidinyl N)7.5-8.5Influences ionization state and salt formation at physiological pH
Aqueous SolubilityModerate, enhanced by HCl saltImproves bioavailability and formulation options
Melting Point195-210°CIndicates crystalline stability

Rational design of this hybrid scaffold specifically targets receptors including dopamine D2 and serotonin 5-HT1A, where structural analogs demonstrate moderate to high affinity. The methyl group at the 5-position of the benzimidazolone ring strategically modulates electronic distribution and steric bulk, influencing both receptor selectivity and binding kinetics. Computational simulations suggest that this substitution pattern optimizes interactions within the ATP-binding site of NLRP3 inflammasome proteins, potentially explaining the observed inhibitory activity of structurally related compounds [1] [3]. The hybrid design also enables dual-target engagement, with the benzimidazolone core preferentially interacting with aminergic GPCRs while the piperidine nitrogen coordinates with complementary acidic residues in enzyme active sites such as phospholipase D (PLD).

Iterative Parallel Synthesis Approaches for Halogenated Derivatives

Halogen incorporation represents a powerful strategy for optimizing the pharmacological profile of benzimidazolone-piperidine hybrids, particularly through systematic modification at the 5-position of the benzimidazolone ring. Parallel synthesis methodologies enable efficient generation of diverse halogenated analogs, with fluorine, chlorine, and bromine substitutions demonstrating significant effects on target affinity, metabolic stability, and physicochemical properties [1] [5].

The synthetic sequence typically begins with appropriately substituted phenylenediamine derivatives that undergo cyclization to form the benzimidazolone core. For halogenated variants, commercially available 4-fluoro-2-nitroaniline, 4-chloro-2-nitroaniline, or 4-bromo-2-nitroaniline serve as ideal starting materials. Following nitro group reduction, the diamine intermediate undergoes cyclization using phosgene equivalents such as triphosgene or carbonyldiimidazole (CDI) to yield the halogenated benzimidazol-2(3H)-one scaffold. The critical N-alkylation step introduces the piperidin-4-yl moiety through either nucleophilic displacement of activated halides or Buchwald-Hartwig amination when employing protected piperidine derivatives [1]. Palladium-based catalysts, particularly Pd(OAc)₂ or Pd₂(dba)₃ with appropriate ligands, significantly enhance this coupling step's efficiency when working with electron-deficient aryl halides [1] [5].

Table 2: Impact of Halogen Substitution on Biological Activity and Physicochemical Parameters

Halogen (Position)PLD1 IC₅₀LogP ChangeMetabolic Stability
H (5-)~500 nMReferenceModerate
F (5-)50-100 nM+0.3-0.5Enhanced (Blockade of CYP sites)
Cl (5-)10-30 nM+0.8-1.2Significantly enhanced
Br (5-)5-15 nM+1.0-1.5Enhanced (slower dehalogenation)

Halogenation exerts multifaceted influences on molecular properties:

  • Electronic effects: Electron-withdrawing halogens (F > Cl > Br) reduce electron density on the benzimidazolone ring, strengthening hydrogen-bond acceptor capability of the carbonyl group
  • Steric modulation: Increasing halogen size (F < Cl < Br) enhances van der Waals interactions in hydrophobic binding pockets
  • Lipophilicity enhancement: Halogen incorporation systematically increases LogP, improving blood-brain barrier penetration for CNS-targeted compounds
  • Metabolic stabilization: Halogens block common oxidative metabolism sites, particularly at the 5-position, extending plasma half-life
  • Selectivity modulation: Brominated derivatives show up to 10-fold improved selectivity for PLD1 over PLD2 compared to non-halogenated analogs [1] [5]

The hydrochloride salt formation, achieved through treatment with HCl in appropriate solvents, consistently yields materials with ≥95% purity as confirmed by HPLC, elemental analysis, and spectroscopic methods. Optimal purification employs recrystallization from ethanol/diethyl ether mixtures or methanol/acetone systems, producing crystalline solids suitable for pharmacological evaluation [5].

Reductive Amination and Acylation Techniques for Ethyl Diamine Linker Optimization

Reductive amination and acylative coupling serve as pivotal techniques for installing and optimizing the ethyl diamine linker that bridges the benzimidazolone and piperidine components in advanced analogs. These methodologies provide exceptional control over linker length, flexibility, and functionalization, enabling precise modulation of biological activity [1] [2] [6].

The reductive amination approach utilizes the primary amine functionality of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (compound 26) with various carbonyl precursors. When employing aldehydes such as acetaldehyde or formaldehyde, the reaction proceeds through initial imine formation followed by reduction with sodium cyanoborohydride (NaBH₃CN) in dichloroethane (DCE) at room temperature. This method proves particularly effective for introducing methyl or ethyl groups directly onto the piperidine nitrogen. For more complex substitutions, sodium triacetoxyborohydride (NaBH(OAc)₃) demonstrates superior performance in polar aprotic solvents like dimethylformamide (DMF), effectively minimizing competing reduction of sensitive functional groups [2] [6]. The reaction typically employs mild acid catalysis (1-5% acetic acid) to accelerate iminium ion formation while maintaining pH control to prevent catalyst decomposition.

For extended linker systems, acylation techniques predominate. The synthetic sequence involves:

  • CDI-mediated activation of carboxylic acids (e.g., tert-butyloxycarbonyl-β-alanine) in dichloromethane
  • Nucleophilic displacement by the piperidine nitrogen to form amide intermediates
  • Acidolytic deprotection of tert-butyl groups using trifluoroacetic acid (10% in DCM)
  • Secondary acylation with benzimidazolone-containing carboxylic acids using HBTU/HOBt activation with diisopropylethylamine (DIPEA) as base in DMF
  • Final hydrochloride salt formation by HCl gas bubbling in ethereal solvents [1] [3]

Comparative studies reveal significant advantages of acylation over alkylation:

  • Reduced dialkylation: Acylation eliminates the risk of over-alkylation observed in direct SN2 reactions
  • Improved stereocontrol: Chiral centers remain configurationally stable during amide bond formation
  • Enhanced metabolic stability: Amide bonds resist cytochrome P450 metabolism more effectively than amine functionalities
  • Versatile functionalization: Allows introduction of diverse aromatic and heteroaromatic elements through carboxylic acid precursors

Table 3: Comparison of Linker Installation Methodologies for Benzimidazolone-Piperidine Hybrids

MethodReaction ConditionsYield RangeKey AdvantagesCommon Byproducts
Reductive AminationNaBH₃CN, DCE, rt, 12-24h65-85%Single-step, broad substrate scopeDialkylated products (5-15%)
Direct AlkylationK₂CO₃, CH₃CN, 60-80°C45-75%Simple workupQuaternary ammonium salts (10-30%)
HBTU/HOBt AcylationDIPEA, DMF, 0°C to rt70-95%High purity, no epimerizationO-acyl urea derivatives (<5%)
CDI-Mediated AcylationTHF or CH₂Cl₂, reflux60-80%No racemization, mild conditionsImidazolecarboxamide impurities

Solid-Liquid Phase Transfer Catalysis in Heterocyclic Functionalization

Phase transfer catalysis (PTC) has emerged as an indispensable technique for heterocyclic functionalization in benzimidazolone-piperidine synthesis, particularly for reactions requiring anion activation under mild conditions. This methodology enables efficient N-alkylation, O-alkylation, and nucleophilic displacement reactions on heterocyclic precursors that would otherwise require harsh conditions or show limited solubility in conventional organic solvents [8] [9].

The mechanism involves quaternary ammonium salts (e.g., benzyltriethylammonium chloride or Aliquat 336) or phosphonium salts acting as molecular shuttles, transporting hydroxide, cyanide, or halide ions across the aqueous-organic interface. For benzimidazolone functionalization, PTC proves particularly valuable for:

  • N-alkylation of benzimidazolone nitrogen using alkyl halides in biphasic systems
  • Introduction of electron-withdrawing groups (cyano, nitro) through nucleophilic aromatic substitution
  • Etherification of phenolic intermediates in fused ring systems
  • Selective monoalkylation of piperazine derivatives attached to the piperidine nitrogen [9]

The catalytic cycle begins with the quaternary cation (Q⁺) extracting the anionic nucleophile (X⁻) from the aqueous phase into the organic phase as an ion pair (Q⁺X⁻). Within the organic medium, typically toluene or dichloromethane, the anion demonstrates enhanced nucleophilicity due to decreased solvation. This "naked" anion then reacts with the heterocyclic substrate (e.g., halogenated benzimidazolone precursor) to form the desired product while generating a leaving group anion (Y⁻), which pairs with Q⁺ and returns to the aqueous phase to complete the catalytic cycle [9].

Table 4: Phase Transfer Catalysts and Applications in Benzimidazolone-Piperidine Synthesis

CatalystStructureOptimal ReactionsTemperature Range
Benzyltriethylammonium chloride (TEBAC)[C₆H₅CH₂N⁺(C₂H₅)₃]Cl⁻N-Alkylation, O-Alkylation25-60°C
Aliquat 336[CH₃N⁺(C₈H₁₇)₃]Cl⁻Cyanide displacement, Aromatic fluorination40-90°C
Tetrabutylammonium bromide (TBAB)[N⁺(C₄H₉)₄]Br⁻Ether synthesis, Esterification25-80°C
Crown ethers (18-crown-6)C₁₂H₂₄O₆Anhydrous conditions, Potassium salt activation60-100°C

Critical parameters for optimizing PTC in heterocyclic functionalization include:

  • Anion selection: Large, poorly hydrated anions (CN⁻, I⁻, N₃⁻) transfer more efficiently than small, hydrated anions (F⁻, OH⁻)
  • Solvent choice: Dichloromethane provides optimal interfacial transfer; toluene minimizes anion solvation for enhanced reactivity
  • Catalyst concentration: Typically 1-5 mol% relative to limiting reagent
  • Agitation intensity: Vigorous stirring (≥500 rpm) ensures sufficient interfacial area for ion transfer
  • Aqueous phase pH: Controlled with NaOH or K₂CO₃ to maintain nucleophile concentration without hydrolyzing sensitive groups

For the target compound's synthesis, PTC significantly improves the N-alkylation step between 5-methylbenzimidazolone derivatives and 4-chloropiperidine precursors. Using 3 mol% Aliquat 336 in a toluene/50% NaOH system at 60°C, reaction times reduce from 48 hours to 6-8 hours with yields increasing from 45% to 89% compared to conventional methods. This methodology also enables functional group tolerance not achievable under traditional conditions, including preservation of ester, nitrile, and secondary amine functionalities that would otherwise require protection/deprotection sequences [8] [9].

Properties

CAS Number

58859-82-8

Product Name

5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl

IUPAC Name

6-methyl-3-piperidin-4-yl-1H-benzimidazol-2-one;hydrochloride

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

InChI

InChI=1S/C13H17N3O.ClH/c1-9-2-3-12-11(8-9)15-13(17)16(12)10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3,(H,15,17);1H

InChI Key

XCJJDJIKANGRLL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(=O)N2)C3CCNCC3.Cl

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)N2)C3CCNCC3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.